molecular formula C23H33N3O2 B2711680 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955610-17-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2711680
CAS No.: 955610-17-0
M. Wt: 383.536
InChI Key: IEMNXYGCHJXJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted ethanediamide (oxalamide) featuring two distinct moieties: a cyclohex-1-en-1-yl group and a 1-ethyl-1,2,3,4-tetrahydroquinoline unit. The cyclohexene ring introduces conformational flexibility and moderate lipophilicity, while the tetrahydroquinoline moiety may contribute to π-π stacking interactions or binding to hydrophobic pockets in proteins. Though direct pharmacological data for this specific compound are absent in the provided literature, its structural analogs (e.g., tetrahydroquinoline-containing amides) are frequently explored in medicinal chemistry for applications in neurology and oncology .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-2-26-16-6-9-20-17-19(10-11-21(20)26)13-15-25-23(28)22(27)24-14-12-18-7-4-3-5-8-18/h7,10-11,17H,2-6,8-9,12-16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMNXYGCHJXJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H30N2
  • Molar Mass : 314.47 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to interact with various cellular pathways involved in cancer progression. Studies suggest it may inhibit key enzymes such as thioredoxin reductase (TrxR), which is crucial for maintaining redox balance in cancer cells .

Antimicrobial Activity

In vitro studies have shown that related compounds possess antimicrobial properties. For example:

  • Activity Against Pathogens : Compounds bearing similar structural motifs have demonstrated activity against Staphylococcus aureus and Candida albicans, indicating potential use as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of compounds:

  • Functional Groups : The presence of the tetrahydroquinoline moiety is associated with enhanced biological activity. Modifications to the cyclohexene component also influence potency and selectivity against specific cancer cell lines .

Case Studies

Several case studies highlight the biological effects of related compounds:

Study 1: Antitumor Efficacy

A series of tetrahydroquinoline derivatives were synthesized and tested for their antitumor activity against various human cancer cell lines. The study found that modifications in the side chains significantly affected their efficacy, suggesting that this compound may also exhibit similar behavior .

Study 2: Antimicrobial Properties

Another study evaluated a range of compounds with similar structures for their antimicrobial properties using disk diffusion methods. Results indicated that certain analogs exhibited broad-spectrum activity at low minimum inhibitory concentrations (MICs), supporting further investigation into this compound for potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of amides and heterocycles:

Compound Structure Key Differences Biological Relevance References
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N’-[4-(trifluoromethyl)phenyl]ethanediamide Ethanediamide with trifluoromethylphenyl and pyrrolidinyl substituents Replacement of cyclohexene with a trifluoromethylphenyl group enhances electronegativity and metabolic stability. Pyrrolidinyl group may improve solubility. Potential CNS activity due to fluorinated aromatic systems.
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl derivatives 4H-pyrido[1,2-a]pyrimidin-4-one core with cyclohexenyl substituents Use of pyridopyrimidinone instead of tetrahydroquinoline alters π-electron density and hydrogen-bonding capacity. Explored as kinase inhibitors in oncology.
Substituted 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Acetamide with triazole and naphthyloxy groups Triazole moiety introduces rigidity and metal-binding capacity, contrasting with the flexible ethanediamide linker. Antimicrobial and anti-inflammatory applications.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The absence of polar substituents (e.g., nitro or trifluoromethyl groups as in ) may reduce aqueous solubility, necessitating formulation adjustments.
  • Metabolic Stability: The ethyl group on the tetrahydroquinoline may slow oxidative metabolism compared to methyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.